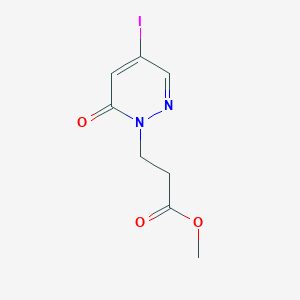
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- typically involves the reaction of acetophenone with formaldehyde and a base, followed by hydrolysis. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride are often used.
Major Products Formed
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
科学的研究の応用
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- is widely used in scientific research due to its role as a photoinitiator. It is employed in:
Chemistry: Used in the synthesis of polymers and resins.
Biology: Utilized in the development of biomaterials.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Applied in coatings, adhesives, and inks.
作用機序
The compound acts as a photoinitiator by absorbing UV light and generating free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymers. The molecular targets include monomers and oligomers, and the pathways involve radical chain reactions .
類似化合物との比較
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- 2,2-Dimethoxy-2-phenylacetophenone
- Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- is unique due to its high efficiency and low yellowing properties as a photoinitiator. It offers excellent performance in UV-curable systems and is compatible with various substrates .
特性
CAS番号 |
784144-12-3 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
(2S)-3-hydroxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H12O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1 |
InChIキー |
YHHKOCQFUSUCCG-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CO)C(=O)C1=CC=CC=C1 |
正規SMILES |
CC(CO)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)

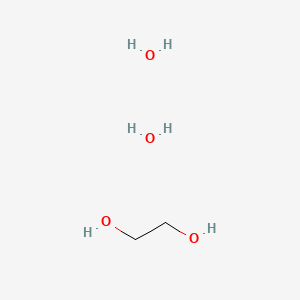
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
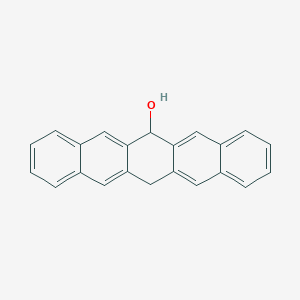

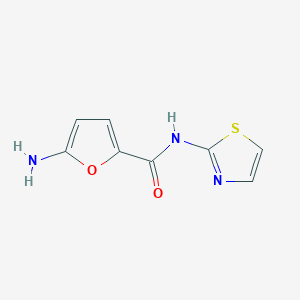
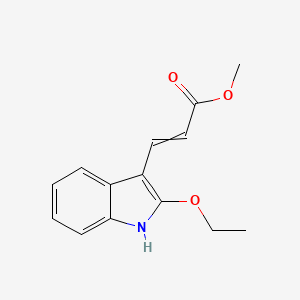
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
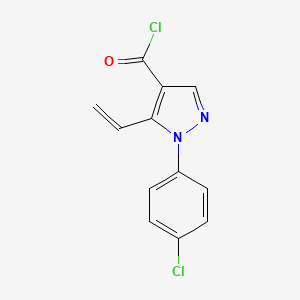
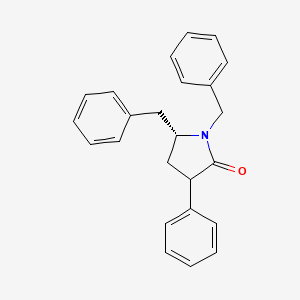
![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
